Compound Description: SCH-D, also known as vicriviroc, is a potent and specific inhibitor of the human C-C chemokine receptor 5 (CCR5) [ [] ]. It has shown efficacy in reducing viral load in phase I and II human clinical trials for HIV-1 infection [ [] ]. SCH-D exhibits similar potency to INCB9471 in blocking CCR5 ligand binding and inhibiting CCR5-mediated Ca2+ mobilization [ [] ].
Relevance: Both SCH-D (vicriviroc) and 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide are small-molecule antagonists of CCR5, a receptor crucial for HIV-1 entry into cells [ [] ]. The compounds share structural similarities, including a piperidine or piperazine ring linked to a substituted aromatic ring (trifluoromethylphenyl) via an amide or carbonyl linker. These structural similarities contribute to their binding affinity for the CCR5 receptor.
Compound Description: 873140, also known as aplaviroc, is a potent noncompetitive allosteric antagonist of the CCR5 receptor [ [] ]. It demonstrates strong antiviral activity against HIV-1 [ [] ]. 873140 is unique in its ability to block the calcium response effects of CCR5 activation by CCL5 (RANTES) while not effectively blocking the binding of 125I-RANTES [ [] ].
Relevance: Both 873140 (aplaviroc) and 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide target the CCR5 receptor, which is essential for HIV-1 infection [ [] ]. They both act as allosteric antagonists, suggesting a similar mechanism of action. They are grouped into the same chemical class – CCR5 antagonists – due to this shared target and mechanism, despite differences in their specific chemical structures.
Compound Description: UK-427,857, also known as maraviroc, is another CCR5 antagonist that has been tested in clinical trials [ [] ]. It effectively blocks CCR5 ligand binding, although its potency in inhibiting CCR5-mediated Ca2+ mobilization differs from INCB9471 and SCH-D [ [] ]. Further analysis suggests that INCB9471 and UK-427,857 may bind to different sites on CCR5 [ [] ].
Compound Description: TAK-779 is a noncompetitive allosteric antagonist of CCR5, effectively blocking the binding of chemokines 125I-MIP-1α and 125I-RANTES [ [] ]. It also exhibits antiviral effects against HIV-1.
Relevance: Similar to 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide, TAK-779 is a noncompetitive allosteric antagonist of CCR5 [ [] ]. This suggests a shared mechanism of action, targeting the receptor through an allosteric binding site rather than directly competing with chemokines for the orthosteric site.
Compound Description: Sch-C, also known as SCH 351125, functions as a noncompetitive allosteric antagonist of CCR5 [ [] ]. It efficiently blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES, demonstrating its ability to inhibit chemokine interaction with the receptor [ [] ].
Relevance: Both Sch-C (SCH 351125) and 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide are classified as noncompetitive allosteric antagonists of CCR5 [ [] ]. This implies that they bind to a site on the receptor distinct from the orthosteric site where chemokines bind, exerting their inhibitory effects through an allosteric mechanism.
Compound Description: INCB9471 is a potent and specific inhibitor of human CCR5 [ [] ]. It has been shown to be safe and effective in reducing viral load in phase I and II human clinical trials [ [] ]. INCB9471 acts as a noncompetitive CCR5 inhibitor, demonstrating its ability to block the receptor's activity without directly competing with chemokine ligands [ [] ].
Relevance: INCB9471 and 3-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide both target the CCR5 receptor and act as noncompetitive inhibitors [ [] ]. This shared target and mechanism of action, despite potential differences in their specific chemical structures, underscore their relevance to each other in the context of CCR5-related research and therapeutic development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.